molecular formula C10H18N2O2 B1606191 Epoxypiperazine CAS No. 2917-98-8

Epoxypiperazine

Cat. No.: B1606191
CAS No.: 2917-98-8
M. Wt: 198.26 g/mol
InChI Key: XNWUTCRFGMBUOP-UHFFFAOYSA-N
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Description

Epoxypiperazine is an organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions, with an epoxide group attached to the ring. This compound is of significant interest due to its diverse applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Epoxypiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the ring-opening of aziridines under the action of N-nucleophiles . Additionally, the intermolecular cycloaddition of alkynes bearing amino groups can also yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed cyclization reactions. This method provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions . Another industrial method includes the use of visible-light-promoted decarboxylative annulation protocols, which provide 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Epoxypiperazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Piperazine derivatives.

    Substitution: Substituted piperazines with various functional groups.

Properties

IUPAC Name

1,4-bis(oxiran-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-2-12(6-10-8-14-10)4-3-11(1)5-9-7-13-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWUTCRFGMBUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CO2)CC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00874127
Record name PIPERAZINE,1,4-BIS(2,3-EPOXYPROPYL)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2917-98-8
Record name 1,4-Bis(2-oxiranylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2917-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1,4-bis(2,3-epoxypropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoxypiperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PIPERAZINE,1,4-BIS(2,3-EPOXYPROPYL)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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